![molecular formula C9H5Cl3N2O3S B4286539 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide](/img/structure/B4286539.png)
2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide
Overview
Description
2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide, also known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been used extensively in scientific research due to its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a crucial role in various biological processes, including respiration, acid-base balance, and bone resorption. 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase in a dose-dependent manner, making it a valuable tool for investigating the role of this enzyme in various biological processes.
Mechanism of Action
2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide inhibits carbonic anhydrase activity by binding to the zinc ion at the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is necessary for various biological processes. 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been shown to exhibit a higher affinity for the zinc ion than other sulfonamide derivatives, making it a potent inhibitor of carbonic anhydrase activity.
Biochemical and Physiological Effects:
2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase activity, 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects. 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has also been shown to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibacterial agents.
Advantages and Limitations for Lab Experiments
2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase activity, making it a valuable tool for investigating the role of this enzyme in various biological processes. 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide is also relatively easy to synthesize, making it readily available for use in research. However, 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has some limitations for use in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide. One potential direction is the development of new 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide derivatives with improved potency and selectivity for carbonic anhydrase inhibition. Another potential direction is the investigation of the anti-inflammatory and analgesic effects of 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide, with the goal of developing new drugs for the treatment of pain and inflammation. Finally, the antibacterial activity of 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide could be further investigated, with the goal of developing new antibacterial agents to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide is a valuable tool for investigating various biological processes due to its ability to inhibit carbonic anhydrase activity. 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, making it a potential candidate for the development of new drugs for the treatment of pain, inflammation, and bacterial infections. While 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has some limitations for use in lab experiments, its potential applications in scientific research make it a compound of significant interest for future investigations.
properties
IUPAC Name |
2,4,5-trichloro-N-(1,2-oxazol-3-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O3S/c10-5-3-7(12)8(4-6(5)11)18(15,16)14-9-1-2-17-13-9/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWRYVVFNTUSGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-(1,2-oxazol-3-yl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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